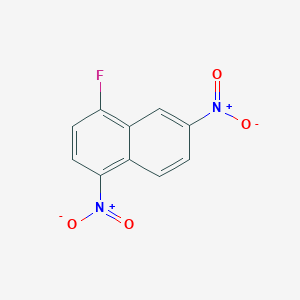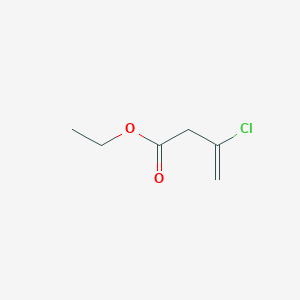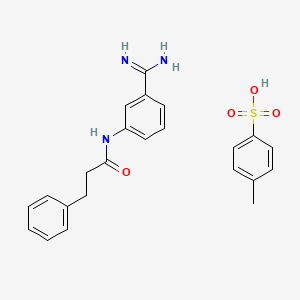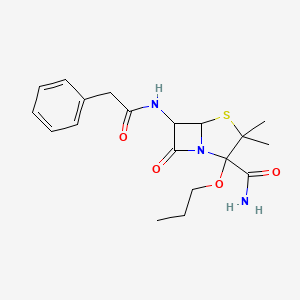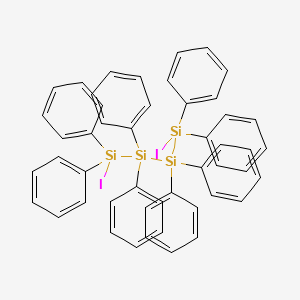
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based compound characterized by the presence of iodine and phenyl groups attached to a tetrasilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of a tetrasilane precursor with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing safety measures to handle iodine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can be oxidized or reduced under specific conditions, leading to the formation of different silicon-based compounds.
Coupling Reactions: The phenyl groups can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetrasilanes, while oxidation and reduction can lead to different silicon-oxygen or silicon-hydrogen compounds.
Applications De Recherche Scientifique
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to undergo various chemical transformations. The iodine atoms and phenyl groups play crucial roles in these reactions, facilitating the formation of new bonds and the modification of the silicon backbone. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diiodooctafluorobutane: A fluorinated compound with similar iodine substitution.
1,4-Diiodotetrafluorobenzene: Another iodine-substituted compound with a different backbone structure.
Uniqueness
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its tetrasilane backbone and the presence of multiple phenyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and chemistry.
Propriétés
Numéro CAS |
13498-30-1 |
|---|---|
Formule moléculaire |
C48H40I2Si4 |
Poids moléculaire |
983.0 g/mol |
Nom IUPAC |
iodo-[[[iodo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40I2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
Clé InChI |
BJKHDIVAJZCPGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)I)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




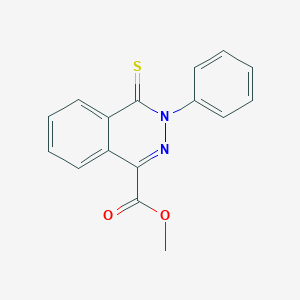


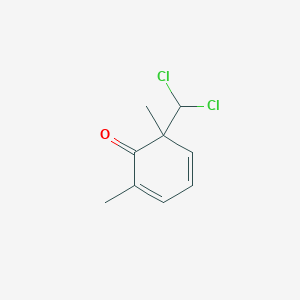
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)


